molecular formula C17H23N3O2 B2624015 3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one CAS No. 2223872-33-9

3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one

Cat. No.: B2624015
CAS No.: 2223872-33-9
M. Wt: 301.39
InChI Key: JBAUJCWPVTWZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one is a complex organic compound that features a unique combination of functional groups, including an azetidinone ring, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one: can be compared with other azetidinone derivatives, piperidine derivatives, and pyridine-containing compounds.

Uniqueness

Properties

IUPAC Name

3,3-dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-11-10-13(4-7-18-11)15(21)20-8-5-12(6-9-20)14-17(2,3)16(22)19-14/h4,7,10,12,14H,5-6,8-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAUJCWPVTWZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)N2CCC(CC2)C3C(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.